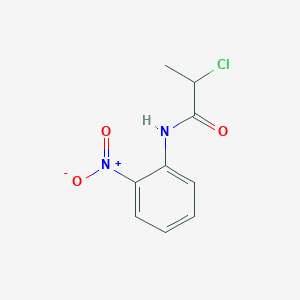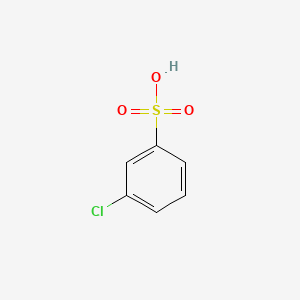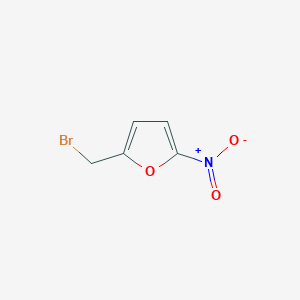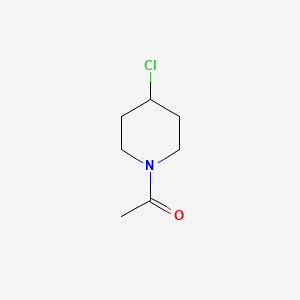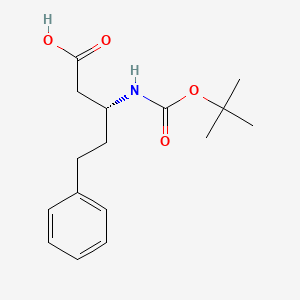
(R)-3-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid
Descripción general
Descripción
CB-1267 is a small molecule drug that acts as a vitamin D receptor agonist and protein synthesis inhibitor. It was initially developed by Cedars-Sinai Health System and LEO Pharma A/S for the treatment of neoplasms and urogenital diseases, particularly prostate cancer .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying vitamin D receptor agonists and their interactions with other molecules.
Biology: CB-1267 is used in research to understand the role of vitamin D receptors in cellular processes and gene expression.
Industry: CB-1267’s unique properties make it a valuable compound for developing new therapeutic agents and studying protein synthesis inhibition.
Mecanismo De Acción
CB-1267 exerts its effects by acting as a vitamin D receptor agonist. It binds to the vitamin D receptor, leading to the activation of specific genes involved in cell growth, differentiation, and apoptosis. The compound also inhibits protein synthesis, which contributes to its anti-cancer properties. The molecular targets and pathways involved include the regulation of p21 (waf-1) and p27 (kip1) proteins, which play crucial roles in cell cycle control .
Safety and Hazards
Direcciones Futuras
The study extended the possibility for extraction of water-soluble polar organic molecules using ionic liquids . Trace water significantly improved product purity and yield, while only 2 equiv. TFA led to deprotection within 10 min . This suggests potential future directions for improving the efficiency and safety of peptide synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CB-1267 involves several key steps:
Reduction of Vitamin D Derivative: The vitamin D derivative is reduced using sodium borohydride in ethanol-tetrahydrofuran to produce an alcohol intermediate.
Alkylation: The alcohol intermediate is alkylated with propargyl bromide and potassium tert-butoxide in the presence of a crown ether to form a propargyl ether.
Condensation: The propargyl ether is condensed with hexafluoroacetone using butyl lithium to yield a tertiary alcohol.
Photochemical Isomerization: The tertiary alcohol undergoes photochemical isomerization in the presence of anthracene as a sensitizer.
Deprotection: The final step involves deprotection of the tert-butyldimethylsilyl groups using tetrabutylammonium fluoride in tetrahydrofuran.
Industrial Production Methods
The industrial production of CB-1267 follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
CB-1267 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: CB-1267 can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of CB-1267, while reduction can produce various reduced derivatives.
Comparación Con Compuestos Similares
CB-1267 is unique among vitamin D receptor agonists due to its potent anti-cancer activity and ability to synergistically inhibit colony growth when combined with 9-cis-retinoic acid. Similar compounds include:
- CB1093
- KH1060
- KH1266
These compounds share similar mechanisms of action but differ in their potency and specific applications .
Propiedades
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-13(11-14(18)19)10-9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWZFJXOLAXENE-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC1=CC=CC=C1)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801169160 | |
| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenepentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801169160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
218608-83-4 | |
| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=218608-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenepentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801169160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



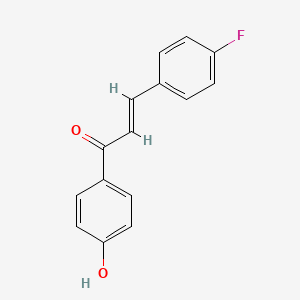

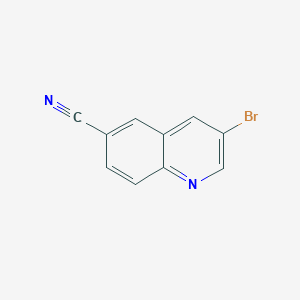
![3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-amine](/img/structure/B3034674.png)

